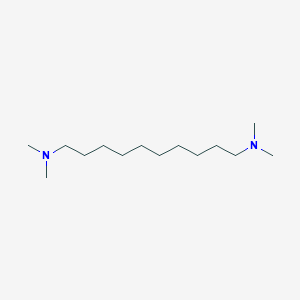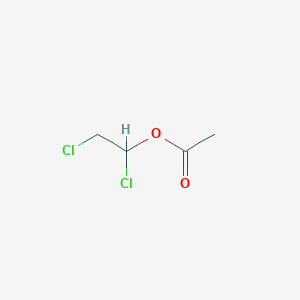![molecular formula C9H8O2 B167492 Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid CAS No. 1708-58-3](/img/structure/B167492.png)
Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid, also known as BCTC, is a chemical compound that belongs to the family of bicyclic compounds. It is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1) receptor. The TRPV1 receptor is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. BCTC has been extensively studied for its potential applications in scientific research, particularly in the field of pain management.
Mécanisme D'action
Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid acts as a selective antagonist of the TRPV1 receptor, which is involved in the transmission of pain signals. By blocking the activity of this receptor, this compound can reduce the sensitivity of pain receptors and thereby alleviate pain. This compound has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of inflammatory mediators such as prostaglandins and cytokines, which may contribute to its anti-inflammatory properties. This compound has also been shown to reduce the activity of nociceptors, which are responsible for the transmission of pain signals. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid has several advantages as a research tool. It is a potent and selective antagonist of the TRPV1 receptor, which allows for precise targeting of this receptor in experiments. This compound has also been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for use in animal models. However, this compound has some limitations as a research tool. It has relatively low solubility in water, which can make it difficult to administer in certain experiments. Additionally, this compound has been shown to have some off-target effects, which may complicate interpretation of results.
Orientations Futures
There are several potential future directions for research on Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid. One area of interest is the development of more selective TRPV1 antagonists, which could have improved efficacy and fewer off-target effects. Another area of interest is the investigation of the role of TRPV1 in other conditions, such as cancer and metabolic disorders. Additionally, further research is needed to fully understand the mechanisms underlying the analgesic and anti-inflammatory effects of this compound, which could lead to the development of new treatments for pain and inflammation.
Méthodes De Synthèse
Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid can be synthesized using a variety of methods. One commonly used method involves the reaction of 2,4-cyclohexadienone with maleic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with sodium hydroxide to yield this compound.
Applications De Recherche Scientifique
Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid has been widely used in scientific research, particularly in the field of pain management. It has been shown to have potent analgesic effects in various animal models of pain, including inflammatory pain, neuropathic pain, and cancer pain. This compound has also been investigated for its potential applications in the treatment of other conditions, such as epilepsy, anxiety, and depression.
Propriétés
Numéro CAS |
1708-58-3 |
|---|---|
Formule moléculaire |
C9H8O2 |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid |
InChI |
InChI=1S/C9H8O2/c10-9(11)8-3-1-2-6-4-5-7(6)8/h1-3H,4-5H2,(H,10,11) |
Clé InChI |
UIGHTYFBHFXDLP-UHFFFAOYSA-N |
SMILES |
C1CC2=C1C=CC=C2C(=O)O |
SMILES canonique |
C1CC2=C1C=CC=C2C(=O)O |
Synonymes |
Bicyclo[4.2.0]octa-1,3,5-triene-2-carboxylic acid (7CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



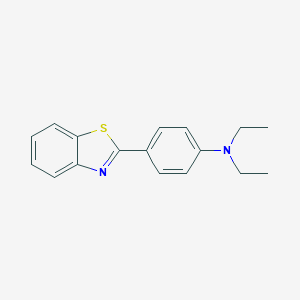

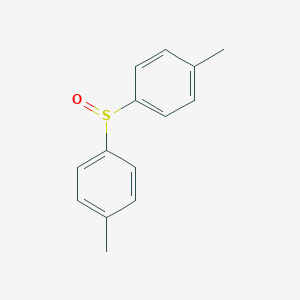

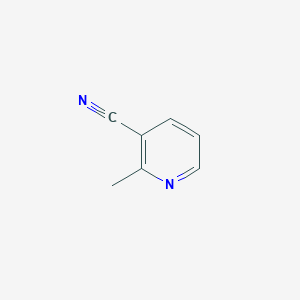
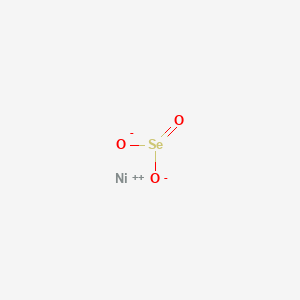



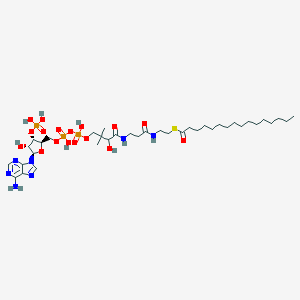

![[2.2]Paracyclophane](/img/structure/B167438.png)
